Methyl 2-(cyanomethyl)-3-fluorobenzoate
Overview
Description
Methyl 2-(cyanomethyl)-3-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a fluorine atom and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyanomethyl)-3-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Esterification: The carboxyl group of 3-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-fluorobenzoate.
Cyanomethylation: The methyl 3-fluorobenzoate is then subjected to a cyanomethylation reaction. This involves the reaction with a cyanomethylating agent such as cyanomethyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-(carboxymethyl)-3-fluorobenzoic acid.
Reduction: Formation of 2-(aminomethyl)-3-fluorobenzoate or 2-(hydroxymethyl)-3-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyanomethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-(cyanomethyl)-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Methyl 2-(cyanomethyl)benzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Methyl 3-fluorobenzoate:
Methyl 2-(aminomethyl)-3-fluorobenzoate: A reduced form of the compound with different chemical and biological properties.
Uniqueness: Methyl 2-(cyanomethyl)-3-fluorobenzoate is unique due to the presence of both the fluorine atom and the cyanomethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(cyanomethyl)-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-4-9(11)7(8)5-6-12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNCXBRZFRYZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278332 | |
Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230301-82-3 | |
Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230301-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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